Cas no 529489-04-1 ((4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole))

(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) is a chiral bis(oxazoline) ligand with a rigid, C2-symmetric structure. Its stereospecific configuration and electron-rich aromatic groups enhance its utility in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations, Diels-Alder reactions, and conjugate additions. The ligand's isopropylidene bridge provides stability, while the phenyl substituents contribute to steric control, improving selectivity in metal-coordination complexes. Its high enantiomeric purity and predictable coordination geometry make it valuable for fine chemical synthesis and pharmaceutical applications. The compound is typically employed with transition metals (e.g., Cu, Fe) to form highly active catalytic systems.
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) structure
529489-04-1 structure
Product name:(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)
CAS No:529489-04-1
MF:C33H30N2O2
Molecular Weight:486.603508472443
CID:1584647
PubChem ID:46201488

(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) 化学的及び物理的性質

名前と識別子

    • (4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)
    • E75006
    • Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
    • MFCD32670984
    • BS-45840
    • CS-0097366
    • (4S,5S)-2-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
    • 529489-04-1
    • (S,S)-BisPh-propabBox
    • (4S,5S)-2-{2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl}-4,5-diphenyl-4,5-dihydro-1,3-oxazole
    • (4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
    • インチ: 1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29-,30-/m0/s1
    • InChIKey: ZWWGNCSTEMMQOQ-KRCBVYEFSA-N
    • SMILES: O1[C@@H](C2C=CC=CC=2)[C@H](C2C=CC=CC=2)N=C1C(C)(C)C1=N[C@@H](C2C=CC=CC=2)[C@H](C2C=CC=CC=2)O1

計算された属性

  • 精确分子量: 486.230728204g/mol
  • 同位素质量: 486.230728204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 37
  • 回転可能化学結合数: 6
  • 複雑さ: 744
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.2
  • XLogP3: 6.9

(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1233533-250mg
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 98%
250mg
$120 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP579-50mg
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)
529489-04-1 97%
50mg
283.0CNY 2021-07-17
eNovation Chemicals LLC
Y1233533-1g
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 98%
1g
$255 2024-06-05
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj2062-100mg
(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)
529489-04-1
100mg
¥0.0 2024-07-19
Aaron
AR01KHHZ-1g
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 98%
1g
$223.00 2025-02-11
Aaron
AR01KHHZ-100mg
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 98%
100mg
$31.00 2025-02-11
1PlusChem
1P01KH9N-100mg
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 97%
100mg
$28.00 2024-04-30
eNovation Chemicals LLC
Y1233533-100mg
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 98%
100mg
$80 2025-02-21
eNovation Chemicals LLC
Y1233533-250mg
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 98%
250mg
$115 2025-02-27
Chemenu
CM413353-100mg
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-,(4S,4'S,5S,5'S)-
529489-04-1 95%+
100mg
$58 2024-07-15

(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) 関連文献

(4S,4'S,5S,5'S)-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole)に関する追加情報

Comprehensive Overview of (4S,4'',5S,5'')-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) with CAS No. 529489-04-1

The compound (4S,4'',5S,5'')-2,2'-(1-Methylethylidene)bis(4,5-dihydro-4,5-diphenyloxazole) (CAS No. 529489-04-1) represents a structurally unique bis-benzoxazole derivative with defined stereochemistry at the 4 and 5 positions of both aromatic rings. This molecule belongs to the class of dihydrobenzoxazoles, which are well-established in medicinal chemistry for their photophysical properties and biological activity profiles. The stereochemical designation (S,S,S,S) in its IUPAC nomenclature highlights the absolute configuration at each chiral center within the molecule's framework.

The core structure features a central 1-methylethylidene bridge connecting two 4-hydroxyphenyl groups through a bis-benzoxazole linkage. This configuration creates a rigid yet conjugated system that facilitates π-electron delocalization across the aromatic rings. The presence of multiple stereocenters (Csp3-hybridized carbon atoms at positions 4 and 5) imparts distinct three-dimensional geometry to the molecule compared to its racemic counterparts or non-stereospecific analogs.

Recent studies in supramolecular chemistry have demonstrated that compounds with similar bis-benzoxazole architectures exhibit exceptional aggregation-induced emission (AIE) characteristics. These properties are particularly valuable in developing fluorescent probes for cellular imaging applications where traditional organic dyes often suffer from concentration quenching effects. The specific stereochemistry of this compound may further enhance its photostability and solubility profile in aqueous environments.

Synthetic approaches to this compound typically involve multistep organic transformations starting from substituted phenols and amino alcohols under carefully controlled conditions to preserve the desired stereochemical integrity. Key reaction sequences include nucleophilic aromatic substitution followed by cyclization steps that form the characteristic benzoxazole heterocycle. The final purification process requires advanced chromatographic techniques to isolate the target enantiomer from potential diastereomers arising during intermediate stages.

In the context of pharmaceutical research, derivatives of this class have shown promising activity as modulators of G-protein coupled receptors (GPCRs). A 2023 study published in JACS Au demonstrated that bis-benzoxazoles with similar stereochemical configurations exhibited submicromolar affinity for serotonin receptors (H1, H3) while maintaining selectivity over other neurotransmitter targets. This suggests potential applications in developing novel therapeutics for neuropsychiatric disorders.

The compound's molecular framework also lends itself to metal coordination chemistry applications. Research teams at ETH Zürich have reported that bis-benzoxazoles can function as bidentate ligands forming stable complexes with transition metals such as copper(II) and zinc(II). These complexes display altered redox potentials compared to free ligands due to electron density redistribution across the conjugated system.

In materials science domains such as organic electronics development has focused on optimizing charge transport properties through molecular engineering strategies involving bis-heterocyclic architectures like this one. The rigid planar geometry combined with electron-deficient nitrogen atoms creates favorable conditions for hole transport mechanisms critical in organic light-emitting diodes (OLEDs).

An emerging application area involves using these compounds as building blocks for self-assembled monolayers (SAMs) on semiconductor surfaces. The thiol-reactive nature of certain functionalized derivatives enables precise control over surface morphology at nanometer scales - an essential requirement for next-generation microelectronics fabrication processes.

The stereochemical purity (>99% ee) achieved through modern asymmetric synthesis methods significantly impacts both physical properties and biological activity profiles compared to racemic mixtures or partially resolved isomers. Circular dichroism spectroscopy studies have confirmed distinct optical activity patterns consistent with the assigned absolute configurations at all four stereocenters.

Ongoing research initiatives are exploring covalent modifications of this scaffold through click chemistry methodologies such as copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). These approaches allow site-specific functionalization while preserving core structural integrity - a critical consideration when designing bioconjugates for targeted drug delivery systems.

In fluorescence spectroscopy applications researchers have observed excitation wavelength-dependent emission spectra characteristics typical of twisted intramolecular charge transfer (TICT) processes occurring within similar bis-benzoxazole frameworks. This phenomenon is particularly pronounced when molecules adopt non-planar conformations induced by solvent polarity changes or intermolecular interactions.

The compound's solubility profile has been extensively characterized across various solvent systems including dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and aqueous buffers containing sodium dodecyl sulfate (SDS). These data provide crucial information for formulating stable stock solutions required during preliminary biological screening assays conducted according to HTS protocols.

In environmental monitoring contexts similar compounds have been investigated as selective chemosensors capable detecting heavy metal ions through colorimetric or fluorometric responses triggered by coordination-induced structural changes within their molecular frameworks - although direct application would require further derivatization steps specific to target analyte requirements.

Molecular dynamics simulations published in recent computational chemistry literature suggest that this particular isomer exhibits lower conformational flexibility compared to other stereoisomers due to steric hindrance between adjacent phenyl rings positioned orthogonally relative to each other along the central methylene bridge axis - a feature potentially advantageous for maintaining consistent pharmacophore orientations during receptor-ligand interactions.

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